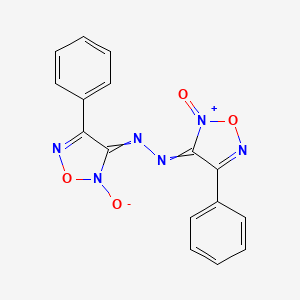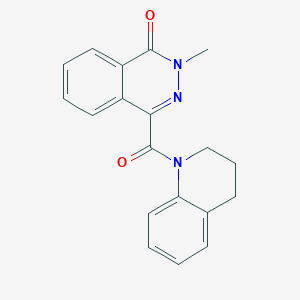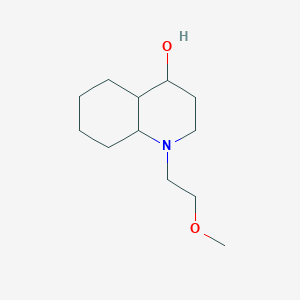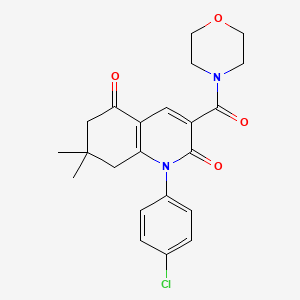
4,4'-Diphenyl-3,3'-azofuroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diphenyl-3,3’-azofuroxane is an organic compound characterized by its unique structure, which includes two phenyl groups and an azofuroxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diphenyl-3,3’-azofuroxane typically involves the reaction of 4,4’-diphenylfuroxane with suitable reagents under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the azofuroxane structure .
Industrial Production Methods
Industrial production methods for 4,4’-Diphenyl-3,3’-azofuroxane are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diphenyl-3,3’-azofuroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amine compounds .
Scientific Research Applications
4,4’-Diphenyl-3,3’-azofuroxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Diphenyl-3,3’-azofuroxane involves its interaction with molecular targets through its azofuroxane moiety. This interaction can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo redox reactions and form stable intermediates is crucial to its activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diphenyl-3-oxa-1-aza-2-phosphabicyclo[3.3.0]octan-2-yl: Similar in structure but contains a phosphabicyclo moiety.
4,4’-Bis(imidazolyl)diphenyl ether: Contains imidazolyl groups instead of the azofuroxane moiety.
Uniqueness
4,4’-Diphenyl-3,3’-azofuroxane is unique due to its azofuroxane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C16H10N6O4 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
2-oxido-N-[(2-oxo-4-phenyl-1,2,5-oxadiazol-2-ium-3-ylidene)amino]-4-phenyl-1,2,5-oxadiazol-3-imine |
InChI |
InChI=1S/C16H10N6O4/c23-21-15(13(19-25-21)11-7-3-1-4-8-11)17-18-16-14(20-26-22(16)24)12-9-5-2-6-10-12/h1-10H |
InChI Key |
ALNGBJGWEMLNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON(C2=NN=C3C(=NO[N+]3=O)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11073924.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073939.png)

![4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11073947.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11073953.png)
![9-(4-bromophenyl)-2-(2,6-dichlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11073964.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073968.png)
![2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11073975.png)

![4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B11073979.png)

![methyl 4-({[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073982.png)

![1-acetyl-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carbohydrazide](/img/structure/B11074002.png)
